molecular formula C7H5N3O B13976656 Pyrimido[5,4-F][1,4]oxazepine CAS No. 574003-58-0

Pyrimido[5,4-F][1,4]oxazepine

Cat. No.: B13976656
CAS No.: 574003-58-0
M. Wt: 147.13 g/mol
InChI Key: OTHSPEYWICMAEN-UHFFFAOYSA-N
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Description

Pyrimido[5,4-F][1,4]oxazepine: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system that includes both pyrimidine and oxazepine moieties. The unique structure of this compound makes it a versatile scaffold for the development of various bioactive molecules, particularly kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[5,4-F][1,4]oxazepine can be achieved through several methods. One efficient and regioselective approach involves the use of switchable solvents to control the divergent synthesis of pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives. For example, using 1,4-dioxane as the solvent yields 2-pyrimidinyloxy-N-arylbenzylamines, while dimethyl sulfoxide (DMSO) as the solvent affords N-(2-hydroxybenzyl)-N-phenylpyrimidin-2-amines or dibenzo[b,f][1,4]oxazepine derivatives .

Industrial Production Methods: Industrial production methods for this compound derivatives often involve microwave-assisted synthesis, which allows for rapid and efficient production. This method typically involves the reaction of amines, pyrimidines, and aldehydes under microwave irradiation to produce the desired oxazepine derivatives .

Chemical Reactions Analysis

Types of Reactions: Pyrimido[5,4-F][1,4]oxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine N-oxides, while reduction can produce reduced oxazepine derivatives .

Scientific Research Applications

Chemistry: Pyrimido[5,4-F][1,4]oxazepine serves as a versatile template for the development of kinase inhibitors. These inhibitors are crucial in the study of signal transduction pathways and have potential therapeutic applications in cancer treatment .

Biology: In biological research, this compound derivatives are used to study enzyme inhibition and protein interactions. Their ability to selectively inhibit specific kinases makes them valuable tools in cellular biology .

Medicine: Medically, this compound derivatives are being explored for their potential as anticancer agents. Their ability to inhibit kinases involved in cell proliferation and survival pathways makes them promising candidates for drug development .

Industry: In the industrial sector, this compound derivatives are used in the synthesis of various pharmaceuticals and agrochemicals. Their unique chemical properties make them suitable for a wide range of applications .

Mechanism of Action

The mechanism of action of pyrimido[5,4-F][1,4]oxazepine derivatives primarily involves the inhibition of specific kinases. These compounds bind to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signal transduction pathways that are essential for cell proliferation and survival, thereby exerting anticancer effects .

Comparison with Similar Compounds

Uniqueness: Pyrimido[5,4-F][1,4]oxazepine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to serve as a versatile template for kinase inhibitors sets it apart from other similar compounds .

Properties

CAS No.

574003-58-0

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

pyrimido[5,4-f][1,4]oxazepine

InChI

InChI=1S/C7H5N3O/c1-2-11-7-6(3-8-1)4-9-5-10-7/h1-5H

InChI Key

OTHSPEYWICMAEN-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=NC=NC=C2C=N1

Origin of Product

United States

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